3-Methoxy-4-nitropyridine
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Overview
Description
3-Methoxy-4-nitropyridine is a compound with the molecular formula C6H6N2O3 . It is also known by other synonyms such as Pyridine, 3-methoxy-4-nitro-, 3-methoxy-4-nitro-pyridine, and others .
Synthesis Analysis
The synthesis of nitropyridines, including 3-Methoxy-4-nitropyridine, often involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This forms the N-nitropyridinium ion, which when reacted with SO2/HSO3- in water, yields 3-nitropyridine .Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-nitropyridine includes a pyridine ring with a methoxy group (-OCH3) attached to the 3rd carbon and a nitro group (-NO2) attached to the 4th carbon . The InChI string representation of the molecule isInChI=1S/C6H6N2O3/c1-11-6-4-7-3-2-5 (6)8 (9)10/h2-4H,1H3
. Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . This mechanism is also applicable to 3-Methoxy-4-nitropyridine .Physical And Chemical Properties Analysis
3-Methoxy-4-nitropyridine has a molecular weight of 154.12 g/mol . It has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 154.03784206 g/mol . The topological polar surface area is 67.9 Ų .Scientific Research Applications
Synthesis and Structural Analysis
- 3-Methoxy-4-nitropyridine derivatives have been synthesized for various research applications. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through substitution, nitration, ammoniation, and oxidation processes (Fan Kai-qi, 2009). Similarly, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine by substitution, oxidation, nitration, and ammoniation (C. Jun, 2007). These syntheses provide valuable insights into the chemical properties and potential applications of 3-Methoxy-4-nitropyridine derivatives.
Vibrational Spectroscopy and NLO Activity
- The molecule 2-amino-6-methoxy-3-nitropyridine (AMNP), a derivative of 3-Methoxy-4-nitropyridine, has been studied using density functional theory calculations. The vibrational spectra of AMNP were theoretically simulated and experimentally compared, indicating its potential biomedical applications and higher non-linear optical (NLO) activity, suggesting its usefulness in the design of new optical materials (S. Premkumar et al., 2015).
Chemical Reactions and Modifications
- The compound 2-(4-Methoxybenzyloxy)-3-nitropyridine, related to 3-Methoxy-4-nitropyridine, was used in the p-Methoxybenzylation of hydroxy groups. This method demonstrates the chemical reactivity and potential for further chemical modifications of 3-Methoxy-4-nitropyridine derivatives (Masakazu Nakano et al., 2001).
Role in Synthesis of Pyridine Derivatives
- The synthesis of various pyridine derivatives, including those related to 3-Methoxy-4-nitropyridine, has been a subject of research, demonstrating the versatility and utility of these compounds in creating complex chemical structures. This underscores the importance of 3-Methoxy-4-nitropyridine in synthetic chemistry (J. Khalafy et al., 2002).
Safety And Hazards
While specific safety and hazard information for 3-Methoxy-4-nitropyridine is not available, general safety measures for handling similar chemicals include avoiding contact with skin and eyes, not breathing dust, and handling the product only in a closed system or with appropriate exhaust ventilation .
Future Directions
The future directions for 3-Methoxy-4-nitropyridine and similar compounds could involve the use of microreaction technology for the synthesis of fine chemicals and key pharmaceutical intermediates . This technology can increase process safety and efficiency, especially for fast, highly exothermic reactions .
properties
IUPAC Name |
3-methoxy-4-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-4-7-3-2-5(6)8(9)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGWQIOTXFPOBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595042 |
Source
|
Record name | 3-Methoxy-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-nitropyridine | |
CAS RN |
13505-07-2 |
Source
|
Record name | 3-Methoxy-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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